molecular formula C22H19N3O5S B2617735 2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 933025-49-1

2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2617735
CAS No.: 933025-49-1
M. Wt: 437.47
InChI Key: PDJUQCCOXNMKTF-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a benzo[e][1,2,4]thiadiazine core modified with two substituents:

  • Position 2: A 2,4-dimethylphenyl group, which introduces steric bulk and lipophilicity.
  • Position 4: A 4-nitrobenzyl group, providing strong electron-withdrawing character via the nitro (-NO₂) moiety. The 1,1-dioxide functionalization enhances polarity and may influence biological activity, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-15-7-12-19(16(2)13-15)24-22(26)23(14-17-8-10-18(11-9-17)25(27)28)20-5-3-4-6-21(20)31(24,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJUQCCOXNMKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines, nitrobenzenes, and thiadiazine precursors. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amination: Formation of the aniline derivative.

    Cyclization: Formation of the thiadiazine ring through cyclization reactions.

    Substitution: Introduction of the dimethylphenyl and nitrobenzyl groups.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrobenzyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Structure

The compound features a complex structure characterized by a thiadiazine ring fused with a benzene moiety, which contributes to its unique chemical properties. Its synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications.

Anticancer Activity

Research indicates that derivatives of benzothiadiazines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds within this family have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition may prevent the overproliferation of cancer cells, making it a candidate for developing new cancer therapies .

Antimicrobial Properties

There is emerging evidence that compounds similar to 2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiadiazine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study published in Chemistry, researchers synthesized several benzothiadiazine derivatives and evaluated their anticancer activity in vitro against different cancer cell lines. The results indicated that certain modifications to the thiadiazine structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A comprehensive analysis conducted on various thiadiazine compounds revealed that those with nitro substituents exhibited potent antimicrobial activity. The study involved testing against Gram-positive and Gram-negative bacteria, with promising results suggesting potential clinical applications in antibiotic development .

Case Study 3: Neuroprotection

In another investigation focused on neuroprotective effects, researchers assessed the impact of thiadiazine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival through anti-inflammatory mechanisms .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent-driven properties are summarized below:

Compound Name (Reference) Position 2 Substituent Position 4 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,4-Dimethylphenyl 4-Nitrobenzyl Nitro, dimethyl, 1,1-dioxide Not reported
2-(3-Ethylphenyl)-4-(4-nitrobenzyl)... 3-Ethylphenyl 4-Nitrobenzyl Ethyl, nitro, 1,1-dioxide Not reported
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)... 4-Methoxyphenyl 4-Chlorobenzyl Methoxy, chloro, 1,1-dioxide ~448.89 (C₂₂H₁₇ClN₂O₄S)
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]... 4-Fluorobenzyl 4-(Methylsulfanyl)phenyl Fluoro, methylsulfanyl, 1,1-dioxide 429.48 (C₂₀H₁₆FN₃O₃S₂)
Key Observations:
  • Lipophilicity : The 2,4-dimethylphenyl group increases hydrophobicity relative to smaller substituents (e.g., methoxy or fluoro), which may enhance membrane permeability .
  • Steric Hindrance : The 2,4-dimethylphenyl group introduces greater steric bulk than ethyl or methoxy substituents, possibly affecting binding pocket accessibility .
Challenges:
  • Nitro Group Stability : The nitro group may complicate synthesis due to its redox sensitivity, requiring controlled conditions to avoid side reactions .
  • Steric Demand : The 2,4-dimethylphenyl group might reduce reaction yields compared to less bulky analogs (e.g., 3-ethylphenyl in ) .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The nitro group’s strong absorption (~1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) distinguishes the target compound from analogs with chloro or methoxy groups .
  • NMR Shifts : The deshielding effect of the nitro group would downfield-shift adjacent aromatic protons compared to electron-donating substituents (e.g., methoxy in ) .
  • Solubility : The nitro group increases polarity but may reduce aqueous solubility compared to halogenated analogs due to enhanced crystallinity .

Biological Activity

The compound 2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 305.36 g/mol
  • Functional Groups : The compound features a thiadiazine ring system, nitro group, and a dimethylphenyl substituent.

Antimicrobial Activity

Research has shown that compounds containing thiadiazine rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thiadiazines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

Thiadiazine derivatives have also been investigated for their anticancer properties. Studies indicate that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle arrest.

Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease. Preliminary findings suggest that the compound exhibits a competitive inhibition profile with an IC50 value comparable to established AChE inhibitors.

Compound IC50 (µM)
2-(2,4-dimethylphenyl)...5.3
Donepezil0.6

The biological activity of this compound is thought to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the thiadiazine moiety allows for effective binding to active sites of enzymes such as AChE.
  • Cellular Uptake : The lipophilic nature due to the dimethylphenyl group enhances cellular permeability.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazines can modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

  • Study on Antimicrobial Effects :
    A recent study conducted on a series of thiadiazine derivatives demonstrated that modifications in substituents significantly impacted antimicrobial efficacy. The tested compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
  • Evaluation in Cancer Models :
    In vivo studies utilizing mouse models have revealed that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis indicated increased apoptosis and decreased proliferation markers in treated tumors.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. Key steps include:

  • Nitrobenzyl introduction : Electrophilic substitution using 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Thiadiazine ring formation : Cyclization via nucleophilic attack, optimized with catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Table 1: Example Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
Nitrobenzylation4-Nitrobenzyl bromide, K₂CO₃, DMF, 80°C65–7085
CyclizationPTSA, toluene, reflux75–8090
OxidationH₂O₂/AcOH, 50°C9095

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, nitrobenzyl protons at δ 4.3–4.5 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .
  • HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺ at m/z consistent with C₂₃H₂₀N₃O₄S) .

Q. What in vitro assays are recommended for initial screening of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target-specific kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring viability at 24–72 hours .
  • Antimicrobial activity : Broth microdilution (MIC values against E. coli, S. aureus) with positive/negative controls .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in proposed reaction mechanisms or biological activity?

Methodological Answer:

  • DFT Studies : Calculate transition-state energies to validate proposed mechanisms (e.g., nitrobenzyl substitution vs. ring cyclization pathways) .
  • Docking Simulations : Predict binding affinities to biological targets (e.g., comparing nitrobenzyl vs. methylphenyl substituent interactions) .
  • Data Reconciliation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots for activation energy) .

Q. What strategies elucidate the environmental fate and ecological impacts of this compound?

Methodological Answer:

  • Environmental partitioning : Measure log Kₒw (octanol-water) and soil adsorption coefficients (K_d) via shake-flask experiments .
  • Photodegradation studies : Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
  • Ecotoxicity assays : Evaluate effects on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201 guidelines) .

Q. Table 2: Key Environmental Fate Parameters

ParameterMethodRelevance
log KₒwOECD 117Bioaccumulation potential
Hydrolysis half-lifeEPA 1615Stability in aquatic systems
Soil t₁/₂ISO 11266Persistence in terrestrial ecosystems

Q. How should multi-variable experiments assess structure-activity relationships (SAR) while minimizing confounding factors?

Methodological Answer:

  • Factorial Design : Use a 2³ design (e.g., substituent position, nitro group reduction, ring oxidation) to isolate variables .
  • Orthogonal assays : Combine enzyme inhibition (SAR) with cytotoxicity (selectivity index) to distinguish target-specific effects .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronic effects (Hammett σ) with bioactivity .

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